
Thermodynamic Properties of Formyl Chloride
Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Formyl chloride

Cat. No.: B3050398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties associated

with the formation of formyl chloride (HCOCl). Due to its inherent instability, understanding the

thermodynamics of formyl chloride is crucial for its application in chemical synthesis,

particularly in processes where it is generated in situ. This document summarizes key

thermodynamic data, outlines experimental methodologies for their determination, and

visualizes relevant chemical pathways.

Core Thermodynamic Data
The thermodynamic stability of a compound is fundamentally described by its standard

enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of

formation (ΔGf°). These values for formyl chloride in the gaseous state are presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3050398?utm_src=pdf-interest
https://www.benchchem.com/product/b3050398?utm_src=pdf-body
https://www.benchchem.com/product/b3050398?utm_src=pdf-body
https://www.benchchem.com/product/b3050398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermodynamic
Property

Symbol Value Units

Standard Enthalpy of

Formation (298.15 K)
ΔHf° -182.81 ± 0.93 kJ/mol

Standard Molar

Entropy (298.15 K)
S° 263.33 J/(mol·K)

Standard Gibbs Free

Energy of Formation

(298.15 K)

ΔGf° -181.68 kJ/mol

Note: The value for the standard Gibbs free energy of formation was calculated using the

equation ΔGf° = ΔHf° - TΔS°rxn, where ΔS°rxn is the entropy change of the formation reaction

from the elements in their standard states.

Experimental Protocols
The determination of the thermodynamic properties of an unstable molecule like formyl
chloride requires specialized experimental and computational techniques. The values

presented in this guide are primarily derived from the Active Thermochemical Tables (ATcT),

which utilize a network approach combining experimental data and high-level theoretical

calculations.

Determination of Standard Enthalpy of Formation
(Calorimetry)
The standard enthalpy of formation of a compound is typically determined using calorimetric

methods. For a highly reactive and unstable species like formyl chloride, direct measurement

is challenging. However, the principles of calorimetry that underpin the thermochemical network

data are as follows:

Reaction Selection: A reaction involving the compound of interest is chosen that goes to

completion with well-defined products. For formyl chloride, a suitable reaction could be its

decomposition or a reaction where it is a reactant.
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Calorimeter Setup: A calorimeter, an insulated device to measure heat flow, is used. For

reactions involving gases, a bomb calorimeter (constant volume) or a flow calorimeter might

be employed. For solution-phase reactions, a reaction calorimeter (constant pressure) is

used.

Temperature Measurement: The temperature of the calorimeter and its contents is precisely

monitored before, during, and after the reaction.

Heat Capacity Calibration: The heat capacity of the calorimeter is determined by conducting

a reaction with a known enthalpy change or by using an electrical heater.

Enthalpy Calculation: The heat evolved or absorbed during the reaction (qrxn) is calculated

from the temperature change and the heat capacity of the calorimeter. The enthalpy change

of the reaction (ΔHrxn) is then determined.

Hess's Law Application: The standard enthalpy of formation of the target compound is then

calculated using Hess's Law, which states that the total enthalpy change for a reaction is

independent of the pathway taken. This involves using the experimentally determined ΔHrxn

along with the known standard enthalpies of formation of the other reactants and products in

the reaction.

Due to the instability of formyl chloride, these experiments would likely be conducted at low

temperatures to slow down decomposition, or the formyl chloride would be generated in situ

within the calorimeter.

Determination of Standard Molar Entropy (Spectroscopy
and Statistical Mechanics)
The standard molar entropy of a molecule is determined from its molecular properties, which

are obtained from spectroscopic measurements and quantum chemical calculations.

Spectroscopic Analysis: The vibrational frequencies of the molecule are determined using

infrared (IR) and Raman spectroscopy. Rotational constants are typically obtained from

microwave spectroscopy.

Molecular Partition Function: The spectroscopic data are used to calculate the molecular

partition function (q), which describes how the energy of the molecule is distributed among
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its various quantum states (translational, rotational, vibrational, and electronic).

Statistical Mechanics Calculation: The standard molar entropy (S°) is then calculated from

the molecular partition function using the principles of statistical mechanics. The Sackur-

Tetrode equation is used for translational entropy, and standard formulas are used for the

rotational, vibrational, and electronic contributions.

Chemical Pathways and Logical Relationships
The following diagrams illustrate the formation and decomposition of formyl chloride, as well

as the logical relationship between its key thermodynamic properties.
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Gatterman-Koch reaction pathway for the in-situ formation of formyl chloride.
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Decomposition pathway of formyl chloride.
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Logical relationship between key thermodynamic properties.
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Start: Define Reaction

Calorimeter Setup & Calibration

Initiate Reaction & Measure ΔT

Calculate Heat of Reaction (q_rxn)

Calculate Enthalpy of Reaction (ΔH_rxn)

Apply Hess's Law

End: Determine ΔH°f
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Generalized experimental workflow for calorimetric determination of enthalpy of formation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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